(S)-dibutyl(3-hydroxybutyl)phosphate
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Overview
Description
8-Aminoguanine is a derivative of guanine, a purine nucleobase. It is known for its natriuretic and antihypertensive properties, making it a compound of interest in various fields of scientific research .
Preparation Methods
8-Aminoguanine can be synthesized through multiple pathways. One common method involves the conversion of 8-nitroguanosine to 8-aminoguanosine, which is then converted to 8-aminoguanine. This process involves the use of purine nucleoside phosphorylase (PNPase) as a catalyst . Another method involves the direct conversion of 8-nitroguanosine to 8-nitroguanine, which is then converted to 8-aminoguanine .
Chemical Reactions Analysis
8-Aminoguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-nitroguanine.
Reduction: It can be reduced to form 8-aminoguanosine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include peroxynitrite for oxidation and PNPase for reduction . The major products formed from these reactions include 8-nitroguanine and 8-aminoguanosine .
Scientific Research Applications
8-Aminoguanine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in cellular processes and its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
8-Aminoguanine exerts its effects primarily through the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an increase in renal interstitial levels of inosine, which in turn activates adenosine A2B receptors. This activation results in increased renal excretory function, including diuresis, natriuresis, and glucosuria . Additionally, 8-aminoguanine inhibits Rac1, which reduces potassium excretion .
Comparison with Similar Compounds
8-Aminoguanine is part of a family of compounds known as 8-aminopurines. Similar compounds include:
8-Aminoguanosine: A prodrug that is metabolized to 8-aminoguanine.
8-Aminoinosine: A compound that induces diuresis and natriuresis but does not significantly affect potassium excretion.
8-Aminohypoxanthine: Another compound that induces diuresis and natriuresis without significant glucosuria or antikaliuresis.
Compared to these compounds, 8-aminoguanine is unique in its ability to induce glucosuria and reduce potassium excretion .
Biological Activity
(S)-dibutyl(3-hydroxybutyl)phosphate, also known as TBP-OH, is a compound that has garnered attention due to its biological activity and potential implications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a phosphoric acid derivative characterized by the presence of two butyl groups and a 3-hydroxybutyl moiety. Its structure can be represented as follows:
- Molecular Formula : C10H23O4P
- Molecular Weight : 250.27 g/mol
This compound is a metabolite of tributyl phosphate (TBP), which is widely used in industrial applications, including as a solvent and plasticizer.
Metabolism and Toxicity
Research indicates that this compound exhibits biological activity primarily through its metabolic pathways derived from TBP. It has been shown to interact with various biological systems, leading to potential toxicological effects. The compound's metabolic profile suggests that it may accumulate in biological tissues, raising concerns about its long-term effects on health.
Table 1: Metabolic Pathways of this compound
Metabolite | Pathway | Biological Effect |
---|---|---|
Tributyl phosphate (TBP) | Hydrolysis | Neurotoxic effects |
Dibutyl phosphate (DBP) | Oxidation | Endocrine disruption |
Butanol | Conjugation with glucuronic acid | Enhanced excretion |
Toxicological Studies
Several studies have investigated the toxicological profile of this compound. In vitro assays have demonstrated its potential to disrupt endocrine functions by inhibiting enzymes involved in hormone synthesis. For instance, it has been observed to affect the activity of 5α-reductase, an enzyme critical for testosterone metabolism, which may lead to reproductive and developmental issues.
Case Study: In Vitro Effects on Human Cell Lines
A study conducted on human prostate cancer cell lines (LNCaP cells) revealed that exposure to this compound resulted in a significant decrease in 5α-reductase activity. This inhibition was dose-dependent and suggested that the compound could act as an antiandrogenic agent, potentially impacting male reproductive health .
Health Implications
The implications of exposure to this compound extend beyond reproductive health. Animal studies have indicated that high doses can lead to liver toxicity and alterations in metabolic functions. For instance, rats exposed to elevated levels exhibited signs of hepatotoxicity characterized by increased liver enzymes and histopathological changes .
Table 2: Summary of Toxicological Findings
Study Type | Organism | Observed Effects |
---|---|---|
In Vitro | Human cells | Decreased 5α-reductase activity |
In Vivo | Rats | Liver toxicity, metabolic disruption |
Epidemiological | Humans | Potential links to endocrine disorders |
Properties
IUPAC Name |
dibutyl [(3S)-3-hydroxybutyl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OCC[C@H](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.